1,3-Dihexadecylhexahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihexadecylhexahydropyrimidine is a derivative of hexahydropyrimidine, a six-membered heterocyclic compound. Hexahydropyrimidine derivatives have garnered significant attention due to their diverse applications in various fields of chemistry, biology, and industry. These compounds are known for their pharmacological activities, including anti-inflammatory, anticancer, fungicidal, antibacterial, parasiticidal, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihexadecylhexahydropyrimidine can be synthesized through the cyclocondensation of propane-1,3-diamine with aldehydes or ketones. The reaction typically involves the use of formaldehyde and other reagents under controlled conditions. The process may also involve the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar cyclocondensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihexadecylhexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1,3-Dihexadecylhexahydropyrimidine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in treating various diseases.
Industry: Utilized in the development of polymer stabilizers and protective groups in selective acylation reactions
Mechanism of Action
The mechanism of action of 1,3-Dihexadecylhexahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,3-Dihexadecylhexahydropyrimidine can be compared with other hexahydropyrimidine derivatives, such as:
1,3-Bis((1H-1,2,4-triazol-1-yl)methyl)hexahydropyrimidine: Known for its use in coordination chemistry and as a ligand for metal complexes.
1,3-Dinitrohexahydropyrimidine:
The uniqueness of this compound lies in its specific structural features and the resulting properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
116368-51-5 |
---|---|
Molecular Formula |
C36H74N2 |
Molecular Weight |
535.0 g/mol |
IUPAC Name |
1,3-dihexadecyl-1,3-diazinane |
InChI |
InChI=1S/C36H74N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-37-34-31-35-38(36-37)33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI Key |
LBZGYUXMRJHOIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1CCCN(C1)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.